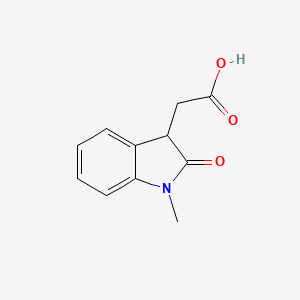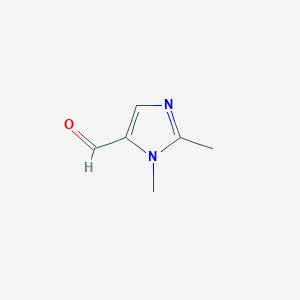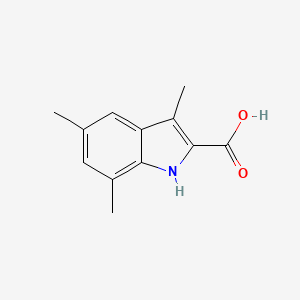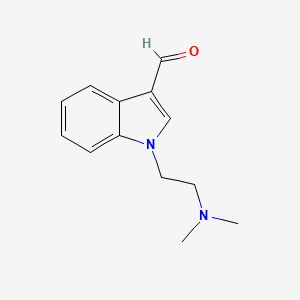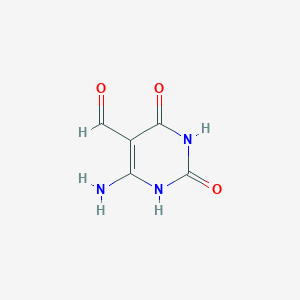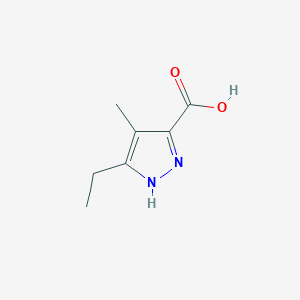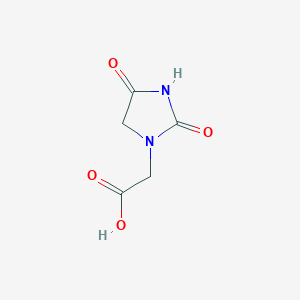![molecular formula C16H16O2 B1274694 2-[(Benzhydryloxy)methyl]oxirane CAS No. 6669-15-4](/img/structure/B1274694.png)
2-[(Benzhydryloxy)methyl]oxirane
Overview
Description
2-[(Benzhydryloxy)methyl]oxirane is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes an oxirane ring and a benzhydryloxy group, making it a valuable compound for various synthetic and analytical applications.
Preparation Methods
The synthesis of 2-[(Benzhydryloxy)methyl]oxirane typically involves the reaction of benzhydrol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-[(Benzhydryloxy)methyl]oxirane is known to undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products. Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: The compound can be reduced to form alcohols or other reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, thiols, and carboxylic acids.
The reaction conditions for these transformations can vary, but they generally involve the use of appropriate solvents, temperatures, and catalysts to achieve the desired products.
Scientific Research Applications
2-[(Benzhydryloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways. Its ability to undergo ring-opening reactions makes it useful for studying enzyme mechanisms.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds. Its reactivity and functional group compatibility make it a valuable starting material for drug development.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-[(Benzhydryloxy)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions and reagents used. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and analytical applications.
In biological systems, the compound can interact with enzymes and other proteins, leading to the formation of covalent adducts. These interactions can be studied to gain insights into enzyme mechanisms and protein function .
Comparison with Similar Compounds
2-[(Benzhydryloxy)methyl]oxirane can be compared to other oxirane-containing compounds, such as:
Epichlorohydrin: A simpler oxirane compound used in the synthesis of glycerol and epoxy resins. Unlike this compound, epichlorohydrin lacks the benzhydryloxy group, making it less versatile in certain synthetic applications.
Styrene oxide: Another oxirane compound with a phenyl group. Styrene oxide is used in the production of polystyrene and other polymers. Its reactivity is similar to that of this compound, but the presence of the benzhydryloxy group in the latter provides additional functionalization options.
Glycidol: An oxirane compound with a hydroxyl group. Glycidol is used in the synthesis of surfactants and other chemicals.
Properties
IUPAC Name |
2-(benzhydryloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFIUYBZYJZWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390620 | |
| Record name | 2-[(benzhydryloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6669-15-4 | |
| Record name | 2-[(benzhydryloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


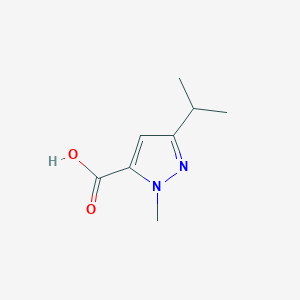



![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)

